
N,N-dimethylquinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylquinoline-8-sulfonamide is a synthetic compound that has been used in scientific research for various purposes. It is a sulfonamide derivative of quinoline that has shown potential in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N,N-dimethylquinoline-8-sulfonamide involves the inhibition of carbonic anhydrase through the formation of a reversible covalent bond with the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide, resulting in a decrease in the pH of the surrounding environment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-dimethylquinoline-8-sulfonamide have been studied in various conditions. It has been reported to have anticonvulsant, anti-glaucoma, and anti-cancer properties. It has also been studied for its potential use in the treatment of osteoporosis and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-dimethylquinoline-8-sulfonamide in lab experiments is its high purity and good yield. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of N,N-dimethylquinoline-8-sulfonamide in scientific research. One potential direction is the study of its use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another potential direction is the study of its use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop safer handling and disposal methods.
In conclusion, N,N-dimethylquinoline-8-sulfonamide is a synthetic compound that has shown potential in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Métodos De Síntesis
The synthesis of N,N-dimethylquinoline-8-sulfonamide involves the reaction of 8-aminoquinoline with dimethyl sulfate and then treating the resulting compound with sulfamic acid. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
N,N-dimethylquinoline-8-sulfonamide has been used in various scientific research studies. It has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been studied in various physiological and pathological conditions, including glaucoma, epilepsy, and cancer.
Propiedades
Fórmula molecular |
C11H12N2O2S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
N,N-dimethylquinoline-8-sulfonamide |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,1-2H3 |
Clave InChI |
LJAMKFWRPOZWDM-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



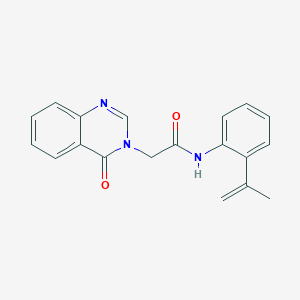
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
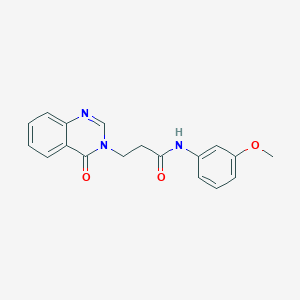
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
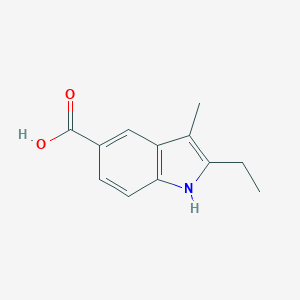
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
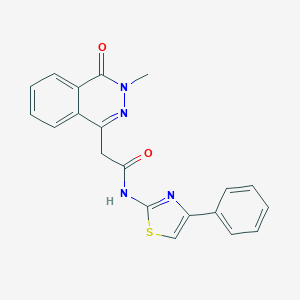
![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)
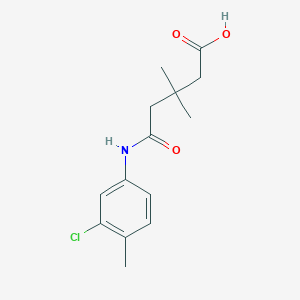
![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)